![molecular formula C18H19BrN2O2 B244902 4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
4-bromo-N-[3-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly referred to as BPB. The purpose of
Wirkmechanismus
BPB exerts its therapeutic effects by inhibiting various cellular signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. BPB also inhibits the JAK/STAT pathway, which is involved in immune regulation and cancer cell growth.
Biochemical and Physiological Effects:
BPB has been shown to have both biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BPB has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, BPB has been found to have anti-viral effects by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPB in lab experiments is its ability to selectively target specific cellular signaling pathways. This allows for a more targeted approach to studying the effects of BPB on cellular processes. However, one limitation of using BPB is its potential toxicity. Further studies are needed to determine the safe dosage of BPB for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BPB. One area of interest is the development of BPB analogs with improved therapeutic properties. Another area of interest is the use of BPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of BPB for various therapeutic applications.
In conclusion, BPB is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and viral infections. Its ability to selectively target specific cellular signaling pathways makes it an attractive candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
BPB can be synthesized using a multi-step process that involves the reaction of 3-aminobenzoic acid with pentanoyl chloride to form 3-(pentanoylamino)benzoic acid. The resulting compound is then reacted with 4-bromoaniline in the presence of a coupling reagent to form BPB.
Wissenschaftliche Forschungsanwendungen
BPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BPB has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have anti-viral activity against the hepatitis C virus.
Eigenschaften
Molekularformel |
C18H19BrN2O2 |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
4-bromo-N-[3-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-7-17(22)20-15-5-4-6-16(12-15)21-18(23)13-8-10-14(19)11-9-13/h4-6,8-12H,2-3,7H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
JLFAQIPOFDETCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



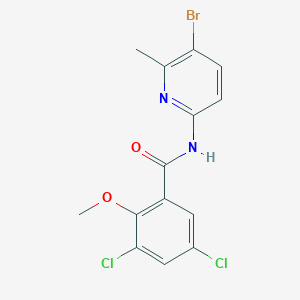
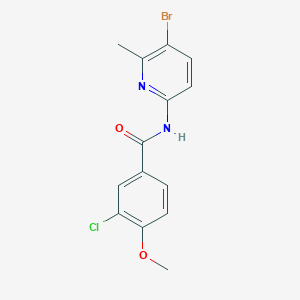
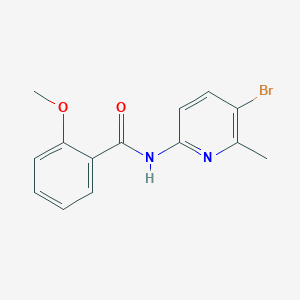
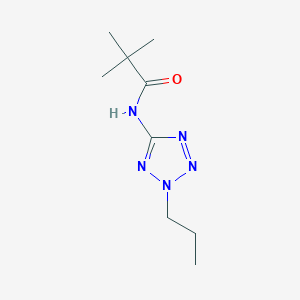
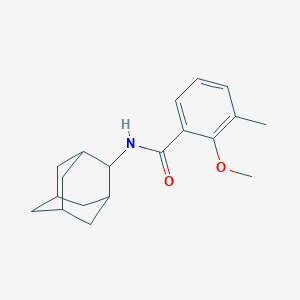
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)